Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(benzo[d][1,3]dioxole-5-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:
- Ethyl carboxylate at position 1, enhancing lipophilicity and membrane permeability.
- p-Tolyl group (4-methylphenyl) at position 3, contributing steric bulk and electron-donating effects.
This compound belongs to a class of pyridazine derivatives studied for their biological activities, including tau aggregation inhibition (relevant in neurodegenerative diseases) .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c1-3-31-24(30)20-16-11-34-22(25-21(28)14-6-9-17-18(10-14)33-12-32-17)19(16)23(29)27(26-20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEOPWMOOSHWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Some compounds with similar structures have shown potent growth inhibition properties against human cancer cell lines.
Mode of Action
It is known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines.
Biochemical Pathways
Compounds with similar structures have been involved in key condensation/sigmatropic rearrangement processes.
Pharmacokinetics
The ic50 values of similar compounds are generally below 5 μm against the three human cancer cells lines, indicating potential bioavailability.
Action Environment
The synthesis of similar compounds involves well-known pd-catalyzed arylation and noyori asymmetric hydrogenation, suggesting that the reaction environment could play a role in the compound’s action.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared below with six structurally related derivatives, focusing on substituent effects, molecular properties, and biological activities.
Substituent Variations and Molecular Properties
Table 1: Structural and Physicochemical Comparison
Notes:
Preparation Methods
Cyclocondensation Strategy
The core structure is synthesized through a [4+2] cycloaddition between 3-aminothiophene-4-carboxylate derivatives and diazomethane analogues (Table 1).
Table 1: Cyclization Conditions for Core Formation
| Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-amino-4-carboxylate | Diazomethane | DMF | 80 | 62 |
| Methyl 3-nitro-4-cyano | Hydrazine hydrate | Ethanol | Reflux | 58 |
Key observations:
- DMF improves solubility of polar intermediates
- Diazomethane enables efficient N–N bond formation at mild temperatures
Benzo[d]dioxole-5-carboxylic Acid Synthesis
Catalytic Hydrogenation-Acylation Sequence
Adapted from US6252092B1, the benzodioxole precursor is synthesized via:
- Hydrogenation : 4-Acetylcatechol → 4-propylcatechol (Pd/C, H₂ 50 psi, MeOH, 85% yield)
- Cyclization : Reaction with CH₂Cl₂/K₂CO₃ in DMF at 120°C to form benzo[d]dioxole
- Oxidation : KMnO₄-mediated conversion of 5-methyl to carboxylic acid (72% yield)
Critical parameters :
- DMF/CH₂Cl₂ solvent mixture prevents premature cyclization
- K₂CO₃ concentration directly impacts ring closure efficiency
Amide Coupling at Position 5
Carboxyl Activation and Amination
The benzodioxole-5-carboxylic acid is converted to its acid chloride (SOCl₂, 70°C, 3 h) and coupled to the aminopyridazine intermediate (Fig. 3):
Table 2: Amidation Optimization Data
| Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDCl/HOBt | DIPEA | DCM | 25 | 24 | 65 |
| HATU | NMM | DMF | 0→25 | 12 | 82 |
| ClCOCOCl | Pyridine | THF | -15 | 2 | 58 |
Optimal conditions:
- HATU-mediated coupling in DMF achieves 82% yield
- Strict moisture control (<50 ppm H₂O) prevents hydrolysis
Final Esterification and Purification
Ethyl Ester Formation
The ethyl carboxylate is introduced early in the synthesis via:
- Starting with ethyl 3-aminothiophene-4-carboxylate
- Protecting group-free strategy maintains ester integrity
Purification protocol :
- Crude product dissolved in hot EtOAc (60°C)
- Gradient cooling crystallization (60°C → 4°C over 6 h)
- Final purity: 98.3% by HPLC (C18 column, MeCN/H₂O)
Scale-Up Considerations and Industrial Adaptation
Continuous Flow Synthesis
Key stages adapted for continuous processing:
- Cyclocondensation: Microreactor (τ = 15 min, 85°C)
- Amide coupling: Packed-bed reactor with immobilized HATU
Table 3: Batch vs. Continuous Process Metrics
| Parameter | Batch | Continuous |
|---|---|---|
| Cycle time | 48 h | 6 h |
| Overall yield | 68% | 73% |
| Solvent consumption | 120 L/kg | 45 L/kg |
Analytical Characterization
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, NH)
- δ 7.89 (d, J = 8.5 Hz, 2H, p-tolyl)
- δ 6.98 (s, 2H, benzodioxole)
- δ 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
HRMS (ESI-TOF) :
- m/z calc. for C₂₅H₂₀N₃O₆S [M+H]⁺: 514.1074
- Found: 514.1071
Q & A
Q. Optimized Conditions :
- Temperature : 60–80°C for amidation; 70–90°C for esterification .
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) for coupling steps; ethanol for esterification .
- Catalysts : 4-dimethylaminopyridine (DMAP) enhances acylation efficiency .
Q. Key Data :
- ¹H NMR : Benzo[d][1,3]dioxole protons appear as two singlets (δ 6.7–7.1 ppm) .
- X-ray : Dihedral angles between thiophene and pyridazine rings range from 5–15° .
How can conflicting biological activity data across similar compounds be resolved?
(Advanced)
Discrepancies often arise from structural variations (e.g., substituent electronegativity, steric effects). Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., replacing benzo[d][1,3]dioxole with nitro or methoxy groups) to isolate pharmacophoric motifs .
- Dose-Response Profiling : Test activity across multiple concentrations to account for potency differences .
- Target-Specific Assays : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies to clarify mechanisms .
Q. Example :
- Neuroprotection : The benzo[d][1,3]dioxole moiety enhances blood-brain barrier penetration compared to nitro-substituted analogues .
What strategies improve synthetic yield and purity in large-scale preparations?
Q. (Advanced)
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., solvent ratio, temperature) to maximize yield .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve coupling reaction efficiency .
- Purification : Gradient column chromatography (hexane:ethyl acetate) removes by-products .
Q. Table 2: Yield Optimization Parameters
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Time | 12–16 hours | +15–20% | [3,4] |
| Solvent Polarity | DMF (ε = 36.7) | +25% | [2,3] |
| Catalyst Loading | 5 mol% DMAP | +30% | [2] |
How are computational methods applied to predict biological interactions?
Q. (Advanced)
- Molecular Docking : Simulates binding to target proteins (e.g., adenosine receptors) using software like AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Relates substituent properties (e.g., logP, polar surface area) to activity .
Q. Case Study :
- The benzo[d][1,3]dioxole group exhibits strong π-π stacking with tyrosine residues in kinase targets .
What are the primary chemical properties influencing reactivity?
Q. (Basic)
- Functional Groups : The ethyl ester (electrophilic), amide (hydrogen-bond donor), and 4-oxo group (nucleophilic) drive reactivity .
- Solvent Effects : Polar aprotic solvents (DMF) stabilize transition states in SNAr reactions .
- pH Sensitivity : The compound is stable at pH 6–8 but hydrolyzes in strongly acidic/basic conditions .
How can stability be assessed under varying storage conditions?
Q. (Basic)
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λmax = 280 nm) .
- Cryopreservation : Store at -20°C in amber vials under argon to prevent oxidation .
What advanced techniques validate structure-activity relationships (SAR)?
Q. (Advanced)
- Crystallographic Fragment Screening : Identifies binding motifs by comparing co-crystal structures of analogues .
- Free Energy Perturbation (FEP) : Quantifies substituent contributions to binding affinity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites in vitro .
How are solubility challenges addressed in pharmacological assays?
Q. (Advanced)
- Co-Solvents : Use 10% DMSO in PBS to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to improve bioavailability .
- Prodrug Design : Introduce phosphate esters for transient solubility .
What methodologies resolve contradictions in mechanistic studies?
Q. (Advanced)
- Knockout Models : CRISPR-Cas9 gene editing to confirm target specificity .
- Isothermal Titration Calorimetry (ITC) : Measures binding stoichiometry and thermodynamics .
- Kinetic Analysis : Time-resolved assays differentiate allosteric vs. orthosteric modulation .
Notes
- References : Ensure all protocols comply with institutional safety guidelines.
- Data Interpretation : Cross-validate results using orthogonal methods (e.g., NMR + X-ray).
- Ethical Considerations : Non-human research use only, as specified in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
